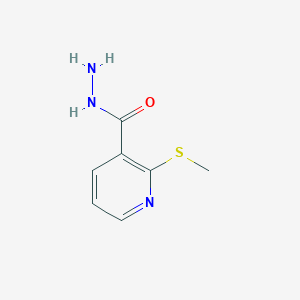

2-(Methylthio)nicotinic acid hydrazide

Description

The exact mass of the compound 2-(Methylthio)nicotinic acid hydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Methylthio)nicotinic acid hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)nicotinic acid hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfanylpyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-12-7-5(6(11)10-8)3-2-4-9-7/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHNGINJLSMDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375014 | |

| Record name | 2-(Methylthio)nicotinic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232926-33-9 | |

| Record name | 2-(Methylthio)nicotinic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 232926-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)nicotinic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Methylthio)nicotinic acid hydrazide (CAS Number: 232926-33-9), a specialty chemical with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this document synthesizes information on its core structure, provides a detailed, field-proven protocol for its synthesis based on established chemical principles, and explores its potential applications by drawing logical parallels to well-characterized analogous compounds.

Compound Profile and Physicochemical Properties

2-(Methylthio)nicotinic acid hydrazide is a derivative of nicotinic acid, a form of vitamin B3. The introduction of a methylthio group at the 2-position and the conversion of the carboxylic acid to a hydrazide functional group significantly alters its chemical properties and potential biological activity.

Table 1: Physicochemical Properties of 2-(Methylthio)nicotinic Acid Hydrazide

| Property | Value | Source |

| CAS Number | 232926-33-9 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₇H₉N₃OS | Santa Cruz Biotechnology[1] |

| Molecular Weight | 183.23 g/mol | Santa Cruz Biotechnology[1] |

| Physical State | Solid (Predicted) | Inferred from similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted) | Inferred from similar compounds |

| Melting Point | Not available | - |

Synthesis of 2-(Methylthio)nicotinic Acid Hydrazide: A Proposed Protocol

The proposed synthetic pathway involves two main steps:

-

Esterification of the commercially available 2-(methylthio)nicotinic acid.

-

Hydrazinolysis of the resulting ester to yield the final product.

Step 1: Esterification of 2-(Methylthio)nicotinic Acid

The initial step is the conversion of 2-(methylthio)nicotinic acid to its methyl or ethyl ester. A standard Fischer esterification is a reliable method for this transformation.

Experimental Protocol:

-

To a solution of 2-(methylthio)nicotinic acid (1.0 eq) in methanol or ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrazinolysis of the Ester

The purified ester is then converted to the target hydrazide by reaction with hydrazine hydrate.

Experimental Protocol:

-

Dissolve the methyl 2-(methylthio)nicotinate (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Proposed two-step synthesis of 2-(Methylthio)nicotinic acid hydrazide.

Spectroscopic Characterization (Predicted)

As no experimental spectral data has been published for this compound, the following are predicted characteristic signals based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signals |

| ¹H NMR | Signals corresponding to the pyridine ring protons, a singlet for the S-CH₃ protons, and broad singlets for the -NH and -NH₂ protons. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the S-CH₃ carbon, and the carbonyl carbon of the hydrazide. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), and C-S stretching. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (183.23 g/mol ). |

Potential Applications in Research and Drug Development

While 2-(Methylthio)nicotinic acid hydrazide is currently for research use only, its structural motifs suggest several promising avenues for investigation.[1] Nicotinic acid hydrazide and its derivatives are known to possess a wide range of biological activities.[3]

Antimicrobial Research

Isonicotinic acid hydrazide (Isoniazid) is a cornerstone drug for the treatment of tuberculosis.[4] The hydrazide functional group is crucial for its mechanism of action. Substituted nicotinic acid hydrazides have been extensively studied as potential new antitubercular agents.[2] The presence of the methylthio group in 2-(Methylthio)nicotinic acid hydrazide could modulate the lipophilicity and electronic properties of the molecule, potentially influencing its antimicrobial activity.

Precursor for Schiff Bases and Heterocyclic Synthesis

The hydrazide moiety is a versatile functional group for the synthesis of more complex molecules. It readily condenses with aldehydes and ketones to form Schiff bases (hydrazones), which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[5] Furthermore, the hydrazide can serve as a key building block for the synthesis of various heterocyclic compounds.

Caption: Potential research applications stemming from the core structure.

Safety and Handling

The precursor, 2-(methylthio)nicotinic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is therefore prudent to handle 2-(Methylthio)nicotinic acid hydrazide with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

2-(Methylthio)nicotinic acid hydrazide represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of potential applications, particularly in the field of medicinal chemistry. This guide provides a foundational framework for researchers to begin their investigation of this intriguing molecule. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully elucidate its potential.

References

- Google Patents. (n.d.). Process for making nicotinic acid hydrazides.

-

National Center for Biotechnology Information. (n.d.). 2-(Methylthio)nicotinic acid. PubChem. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Process for the synthesis of isonicotinic acid hydrazide.

-

Vidya, D., & Rachana, S. (2015). Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 930-935). Retrieved January 24, 2026, from [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, M. A. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(11), 1500. Retrieved January 24, 2026, from [Link]

-

Gulea, A., & Pogrebnoi, S. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 724. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof.

-

National Center for Biotechnology Information. (n.d.). Nicotinic acid, hydrazide. PubChem. Retrieved January 24, 2026, from [Link]

-

Issabayeva, G., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. Retrieved January 24, 2026, from [Link]

-

Szychowska, A., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4991. Retrieved January 24, 2026, from [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Retrieved January 24, 2026, from [Link]

-

Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Bioorganic & Medicinal Chemistry Letters, 15(19), 4257-4261. Retrieved January 24, 2026, from [Link]

-

Gulea, A., & Pogrebnoi, S. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]

- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 553-53-7: Nicotinic acid, hydrazide | CymitQuimica [cymitquimica.com]

- 5. pharmascholars.com [pharmascholars.com]

- 6. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(methylsulfanyl)pyridine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylsulfanyl)pyridine-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, including its IUPAC name and key properties. A robust, field-proven synthesis protocol is presented, grounded in established chemical principles. Furthermore, this guide explores the known and potential biological activities of nicotinic acid hydrazide derivatives, providing context for the application of this specific molecule in therapeutic research. The content is structured to deliver both theoretical understanding and practical, actionable insights for laboratory professionals.

Introduction and Chemical Identity

2-(methylsulfanyl)pyridine-3-carbohydrazide is a derivative of nicotinic acid, a form of vitamin B3. The incorporation of a methylthio group at the 2-position and a hydrazide moiety at the 3-position of the pyridine ring creates a molecule with significant potential for chemical modification and diverse biological activity. Hydrazide derivatives of nicotinic acid are a well-established class of compounds with a history of therapeutic applications, most notably as antitubercular agents.[1] The introduction of the methylsulfanyl group is a strategic modification intended to modulate the compound's physicochemical properties and biological target interactions.

1.1. IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is 2-(methylsulfanyl)pyridine-3-carbohydrazide .

-

Synonyms: 2-(Methylthio)nicotinic acid hydrazide, 2-(Methylthio)nicotinohydrazide

-

CAS Number: 232926-33-9[2]

-

Molecular Formula: C₇H₉N₃OS[2]

-

Molecular Weight: 183.23 g/mol [2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃OS | Santa Cruz Biotechnology[2] |

| Molecular Weight | 183.23 | Santa Cruz Biotechnology[2] |

| IUPAC Name | 2-(methylsulfanyl)pyridine-3-carbohydrazide | Deduced from Precursors |

Synthesis of 2-(methylsulfanyl)pyridine-3-carbohydrazide

The synthesis of 2-(methylsulfanyl)pyridine-3-carbohydrazide can be logically approached through a two-step process, commencing with the esterification of the parent carboxylic acid followed by hydrazinolysis. This method is a staple in organic synthesis for the preparation of hydrazides from their corresponding carboxylic acids and is supported by numerous precedents in the synthesis of nicotinic acid hydrazide derivatives.[3][4]

2.1. Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-(methylsulfanyl)pyridine-3-carbohydrazide.

2.2. Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-(methylsulfanyl)nicotinate

This initial step involves the conversion of the commercially available 2-(methylsulfanyl)nicotinic acid to its methyl ester. A standard method for this transformation is the use of thionyl chloride to form the acyl chloride in situ, followed by reaction with methanol.

-

Materials:

-

2-(methylsulfanyl)nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Methanol

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel.

-

-

Procedure:

-

Suspend 2-(methylsulfanyl)nicotinic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the suspension becomes a clear solution.

-

Carefully add anhydrous methanol (5 equivalents) dropwise to the reaction mixture, which is cooled again in an ice bath.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-(methylsulfanyl)nicotinate.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of 2-(methylsulfanyl)pyridine-3-carbohydrazide

The synthesized methyl ester is then converted to the final hydrazide product by reaction with hydrazine hydrate. This is a well-established and efficient method for the formation of hydrazides from esters.[4]

-

Materials:

-

Methyl 2-(methylsulfanyl)nicotinate

-

Hydrazine hydrate (80-99%)

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer.

-

-

Procedure:

-

Dissolve methyl 2-(methylsulfanyl)nicotinate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(methylsulfanyl)pyridine-3-carbohydrazide.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Characterization

Thorough characterization of the synthesized 2-(methylsulfanyl)pyridine-3-carbohydrazide is essential to confirm its identity and purity. The following analytical techniques are recommended:

3.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the methylsulfanyl group, the protons of the pyridine ring, and the protons of the hydrazide moiety (-NHNH₂). The chemical shifts and coupling patterns will be characteristic of the structure.

-

¹³C NMR: The carbon NMR spectrum will show resonances for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyridine ring, and the carbonyl carbon of the hydrazide group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1650 cm⁻¹), and C=N and C=C stretching vibrations of the pyridine ring.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide further structural information.

-

3.2. Physical Properties

-

Melting Point: The melting point of the purified compound should be determined and will be a sharp, defined range for a pure substance.

-

Purity (by HPLC): High-Performance Liquid Chromatography can be used to assess the purity of the final product.

Potential Biological and Pharmacological Activities

While specific biological data for 2-(methylsulfanyl)pyridine-3-carbohydrazide is not extensively available in the public domain, the broader class of nicotinic acid hydrazide derivatives has been the subject of significant research, revealing a wide spectrum of pharmacological activities.

4.1. Established Activities of Nicotinohydrazide Derivatives

-

Antifungal Activity: Numerous studies have demonstrated the potent antifungal properties of nicotinohydrazide derivatives. These compounds have been shown to be effective against various fungal pathogens.[5]

-

Antibacterial Activity: The hydrazide moiety is a key pharmacophore in several antibacterial agents. Derivatives of nicotinic acid hydrazide have been investigated for their activity against both Gram-positive and Gram-negative bacteria.

-

Antiproliferative Activity: Certain substituted nicotinic acid hydrazones have shown potential as anticancer agents, exhibiting inhibitory activity against cancer cell lines.[6]

4.2. Rationale for the 2-(methylsulfanyl) Substitution

The inclusion of a methylsulfanyl (-SCH₃) group is a common strategy in medicinal chemistry for several reasons:

-

Modulation of Lipophilicity: The methylsulfanyl group can increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: The sulfur atom can influence the metabolic profile of the compound, potentially blocking sites of metabolism or introducing new metabolic pathways.

-

Target Interaction: The sulfur atom can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and van der Waals interactions, potentially enhancing binding affinity and potency.

4.3. Potential Therapeutic Targets and Signaling Pathways

Given the activities of related compounds, 2-(methylsulfanyl)pyridine-3-carbohydrazide could potentially interact with a variety of biological targets. Further research would be necessary to elucidate its specific mechanism of action. A hypothetical workflow for investigating its biological activity is outlined below.

Caption: A general workflow for the investigation of the biological activity of a novel compound.

Conclusion

2-(methylsulfanyl)pyridine-3-carbohydrazide is a synthetically accessible derivative of nicotinic acid with potential for a range of biological activities. This guide has provided a detailed, practical protocol for its synthesis, based on established chemical principles. While specific experimental data for this compound is limited in current literature, the known pharmacological profile of related nicotinohydrazide derivatives suggests that it is a promising candidate for further investigation in drug discovery programs. The structural modifications present in this molecule provide a foundation for future structure-activity relationship (SAR) studies to develop novel therapeutic agents.

References

-

A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library. Available at: [Link]

-

Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. MDPI. Available at: [Link]

-

Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. Available at: [Link]

-

Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. Available at: [Link]

-

Synthesis of new pyridine carbohydrazide derivatives. ResearchGate. Available at: [Link]

- Process for making nicotinic acid hydrazides. Google Patents.

- Methods of making nicotinic acid derivatives. Google Patents.

- 2-methyl nicotinate and preparation method and application thereof. Google Patents.

-

Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. PubMed. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. PMC. Available at: [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

-

2-(Methylthio)nicotinic acid. PubChem. Available at: [Link]

- Aluminum nicotinate compositions for hypercholesteremia. Google Patents.

-

Experimental two-dimensional infrared spectra of methyl thiocyanate in water and organic solvents. PubMed. Available at: [Link]

-

Methyl-2-arylidene hydrazinecarbodithioates: Synthesis and biological activity. ResearchGate. Available at: [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031370). Human Metabolome Database. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available at: [Link]

- Process for the preparation of 2-(methylthio)-dinatriumbarbiturates. Google Patents.

-

A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available at: [Link]

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link]

- Compositions, combinations, and methods for treating cardiovascular conditions and other associated conditions. Google Patents.

-

Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. PubMed. Available at: [Link]

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available at: [Link]

-

green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Protocol for semisynthesis of serotonylated histone H3 by rapid protein desulfurization in tandem with native chemical ligation. PMC. Available at: [Link]

Sources

- 1. CAS 553-53-7: Nicotinic acid, hydrazide | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains | MDPI [mdpi.com]

- 5. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-(Methylthio)nicotinic Acid Hydrazide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Therapeutic Promise of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on 2-(Methylthio)nicotinic acid hydrazide, a compound of interest due to its structural relation to the well-established pharmacophore of nicotinic acid hydrazide. While the parent scaffold has been extensively studied, particularly in the context of infectious diseases, the introduction of a methylthio group at the 2-position presents a unique opportunity to explore altered pharmacological profiles and potentially novel therapeutic targets.

This document serves as a comprehensive technical guide for researchers and drug development professionals. It is structured not as a rigid protocol but as a strategic roadmap, providing the foundational knowledge and experimental frameworks necessary to systematically investigate the therapeutic potential of 2-(Methylthio)nicotinic acid hydrazide. We will delve into the rationale behind proposed experimental designs, grounding our hypotheses in the established activities of analogous compounds while embracing the novelty introduced by the methylthio moiety.

Section 1: The Scientific Rationale - Why Investigate 2-(Methylthio)nicotinic Acid Hydrazide?

The hydrazide functional group is a cornerstone in medicinal chemistry, known for its ability to form key interactions with biological targets and its prevalence in a wide array of bioactive molecules.[1][2] Derivatives of nicotinic acid hydrazide, most notably isoniazid, have a long history as frontline treatments for tuberculosis, primarily through the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis.[3][4]

The strategic addition of a methylthio (-SCH3) group to the nicotinic acid scaffold is hypothesized to modulate the compound's physicochemical properties in several key ways:

-

Enhanced Lipophilicity: The methylthio group is expected to increase the lipophilicity of the molecule. This is a critical parameter, as studies on other nicotinic acid hydrazide derivatives have shown a correlation between increased lipophilicity and enhanced antimycobacterial activity.[3]

-

Altered Electronic Profile: The sulfur atom can influence the electron distribution within the pyridine ring, potentially altering the compound's binding affinity and selectivity for various targets.

-

Metabolic Stability: The methylthio group may influence the metabolic fate of the compound, potentially altering its pharmacokinetic profile compared to unsubstituted analogs.

Given these considerations, we can logically postulate that 2-(Methylthio)nicotinic acid hydrazide may possess a range of biological activities, making it a compelling candidate for further investigation.

Section 2: Postulated Therapeutic Arenas and Potential Molecular Targets

Based on the known activities of the broader nicotinic acid hydrazide class, we propose three primary therapeutic areas for initial investigation:

-

Infectious Diseases (Antimycobacterial and Antibacterial):

-

Hypothesized Target: InhA, the enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis. This is the established target of isoniazid.

-

Rationale: The core nicotinic acid hydrazide scaffold is a known inhibitor of InhA. The increased lipophilicity from the methylthio group could enhance cell wall penetration in mycobacteria.[3]

-

-

Oncology (Antiproliferative Activity):

-

Hypothesized Targets: Kinases, histone deacetylases (HDACs), or other enzymes involved in cell cycle regulation.

-

Rationale: Various hydrazone derivatives have demonstrated antiproliferative effects.[5] The specific cellular targets are often diverse and require detailed investigation.

-

-

Inflammatory Disorders:

-

Hypothesized Targets: Cyclooxygenase (COX) enzymes, lipoxygenase (LOX), or other mediators of the inflammatory cascade.

-

Rationale: Some hydrazide-containing compounds have been reported to possess anti-inflammatory properties.[2]

-

Section 3: A Phased Experimental Approach to Target Identification and Validation

We advocate for a multi-pronged approach, commencing with broad phenotypic screening and progressing to specific target identification and validation.

Phase 1: Broad Spectrum Phenotypic Screening

The initial step is to ascertain the general biological activity of 2-(Methylthio)nicotinic acid hydrazide.

Experimental Protocol: In Vitro Multi-Assay Screening

-

Antimicrobial Susceptibility Testing:

-

Objective: To determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant microbes.

-

Methodology:

-

Prepare a stock solution of 2-(Methylthio)nicotinic acid hydrazide in a suitable solvent (e.g., DMSO).[6]

-

Perform serial dilutions in appropriate broth media (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculate with standardized microbial suspensions.

-

Incubate under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

-

-

Recommended Panel:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Staphylococcus aureus (ATCC 29213)

-

Escherichia coli (ATCC 25922)

-

Candida albicans (ATCC 90028)

-

-

-

Antiproliferative Assay:

-

Objective: To assess the cytotoxic and antiproliferative effects on a panel of human cancer cell lines.

-

Methodology (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of 2-(Methylthio)nicotinic acid hydrazide for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at 570 nm to determine cell viability.

-

Calculate the IC50 (half-maximal inhibitory concentration).

-

-

Recommended Cell Line Panel:

-

A549 (Lung carcinoma)

-

MCF-7 (Breast adenocarcinoma)

-

K562 (Chronic myelogenous leukemia)[5]

-

A non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity.

-

-

Phase 2: In Silico Target Prediction and Mechanistic Hypothesis Generation

Should Phase 1 yield promising activity in a particular area, computational methods will be invaluable for prioritizing potential molecular targets.[7][8]

Workflow for In Silico Target Identification

Figure 1: A schematic representation of the in silico workflow for predicting potential molecular targets of 2-(Methylthio)nicotinic acid hydrazide.

Experimental Protocol: Molecular Docking

-

Objective: To predict the binding affinity and pose of 2-(Methylthio)nicotinic acid hydrazide to a prioritized list of potential targets.

-

Methodology:

-

Obtain the 3D structures of potential target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures (e.g., remove water molecules, add hydrogens).

-

Generate a 3D conformer of 2-(Methylthio)nicotinic acid hydrazide.

-

Define the binding site on the target protein.

-

Perform molecular docking using software such as AutoDock or Glide.

-

Analyze the predicted binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions).

-

Phase 3: Target Validation and Mechanistic Elucidation

The final phase involves experimental validation of the computationally predicted targets.

Signaling Pathway Visualization (Example: Mycobacterial Mycolic Acid Synthesis)

Figure 2: A simplified diagram illustrating the hypothesized mechanism of action of 2-(Methylthio)nicotinic acid hydrazide via the inhibition of InhA in the mycolic acid biosynthesis pathway.

Experimental Protocol: Enzyme Inhibition Assay

-

Objective: To experimentally determine the inhibitory activity of 2-(Methylthio)nicotinic acid hydrazide against a purified recombinant target enzyme.

-

Methodology (Example for InhA):

-

Express and purify recombinant InhA enzyme.

-

Perform a kinetic assay monitoring the oxidation of NADH in the presence of the enzyme, substrate (e.g., 2-trans-dodecenoyl-CoA), and varying concentrations of 2-(Methylthio)nicotinic acid hydrazide.

-

Measure the decrease in absorbance at 340 nm over time.

-

Calculate the IC50 value and determine the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.

-

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Screening Data

| Assay Type | Organism/Cell Line | Endpoint | Result |

| Antimicrobial | M. tuberculosis H37Rv | MIC (µg/mL) | TBD |

| Antimicrobial | S. aureus | MIC (µg/mL) | TBD |

| Antiproliferative | A549 | IC50 (µM) | TBD |

| Antiproliferative | MCF-7 | IC50 (µM) | TBD |

Table 2: Summary of In Silico and In Vitro Target Validation

| Potential Target | Docking Score (kcal/mol) | In Vitro IC50 (µM) |

| InhA | TBD | TBD |

| Target X | TBD | TBD |

| Target Y | TBD | TBD |

Section 5: Future Directions and Concluding Remarks

The successful identification and validation of a primary molecular target for 2-(Methylthio)nicotinic acid hydrazide will open several avenues for further research. These include lead optimization through medicinal chemistry to enhance potency and selectivity, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological profiling.

This technical guide provides a robust framework for the systematic evaluation of 2-(Methylthio)nicotinic acid hydrazide. By integrating phenotypic screening, in silico prediction, and biochemical validation, researchers can efficiently navigate the early stages of drug discovery and unlock the therapeutic potential of this promising novel scaffold.

References

-

Al-Omair, M. A., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(5), 639. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

- Shaikh, S. K., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines, 9(1), 61-79.

- Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220-1227.

- Muhammad, A., et al. (2024). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF SOME HYDRAZONES SYNTHESIZED FROM NICOTINIC ACID HYDRAZIDE. FUDMA Journal of Sciences, 8(2), 235-240.

- Abdel-Aziz, H. A., et al. (2011). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity.

-

PubChem. (n.d.). 2-(Methylthio)nicotinic acid. Retrieved from [Link]

-

Shakirova, D. R., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(21), 7384. [Link]

-

Ru, Y., et al. (2024). In silico methods for drug-target interaction prediction. Cell Reports Methods, 4(1), 101184. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Purification of 2-(Methylthio)nicotinic acid hydrazide by recrystallization

An Application Note and Protocol for the Purification of 2-(Methylthio)nicotinic acid hydrazide by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-(Methylthio)nicotinic acid hydrazide is a key heterocyclic building block in medicinal chemistry and drug development. Its structural motif is of significant interest for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, the purity of 2-(Methylthio)nicotinic acid hydrazide is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced efficacy, and potential toxicity in the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1]

This application note provides a comprehensive, in-depth guide to the purification of 2-(Methylthio)nicotinic acid hydrazide via recrystallization. It is designed to equip researchers with the foundational principles, a detailed step-by-step protocol, and the necessary troubleshooting guidance to achieve high purity of this important intermediate. The methodologies described herein are grounded in the fundamental principles of crystallization, ensuring a robust and reproducible purification process.[2][3]

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Methylthio)nicotinic acid hydrazide is essential for developing an effective recrystallization protocol.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃OS | [4] |

| Molecular Weight | 183.23 g/mol | [4] |

| Appearance | Assumed to be a white to off-white crystalline solid, similar to related nicotinic acid derivatives. | [5][6] |

| Melting Point | Not explicitly available for this compound. The related nicotinic acid hydrazide has a melting point of 160-164 °C.[6] | |

| Solubility | Specific data is limited. The related nicotinic acid hydrazide is soluble in water (50 mg/mL). The presence of the methylthio group may decrease water solubility and increase solubility in organic solvents. |

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent.[7] The ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature.[8] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration). The process involves two primary stages: nucleation, the initial formation of crystal seeds, and crystal growth.[1][2]

The fundamental driving force for crystallization is supersaturation, which is the state where the concentration of the solute in the solution exceeds its saturation solubility.[9] In this protocol, supersaturation is achieved by cooling a saturated solution.

Diagram of the Recrystallization Workflow

Caption: A generalized workflow for the purification of 2-(Methylthio)nicotinic acid hydrazide by recrystallization.

Experimental Protocol

This protocol is a comprehensive guide. The choice of solvent is critical and may require preliminary small-scale trials.

Materials and Equipment

-

Crude 2-(Methylthio)nicotinic acid hydrazide

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirring

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Drying oven or vacuum desiccator

-

Selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, water, ethyl acetate, toluene, and mixtures thereof)

Step 1: Solvent Selection

The ideal recrystallization solvent should meet the following criteria[8][10]:

-

The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).

-

Impurities should be either very soluble or insoluble in the solvent at all temperatures.

-

The solvent should not react with the compound.

-

The solvent should have a relatively low boiling point for easy removal during drying.

Procedure for Solvent Screening:

-

Place approximately 50 mg of the crude 2-(Methylthio)nicotinic acid hydrazide into a small test tube.

-

Add the chosen solvent dropwise at room temperature, agitating the mixture. If the compound dissolves readily, the solvent is unsuitable.

-

If the compound is not readily soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

-

An ideal solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.

Based on the properties of the related compound, iso-nicotinic acid hydrazide, which can be recrystallized from 95% ethanol, ethanol-water mixtures or isopropanol are excellent starting points for solvent screening.[11]

Step 2: Recrystallization Procedure

-

Dissolution: Place the crude 2-(Methylthio)nicotinic acid hydrazide into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a small amount of the selected recrystallization solvent, just enough to create a slurry.

-

Heating: Heat the slurry to a gentle boil with stirring. Add more hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[7]

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Rapid cooling can trap impurities within the crystal lattice.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified compound.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove all traces of the solvent.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The precursor, 2-(Methylthio)nicotinic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[12] Assume similar hazards for the hydrazide derivative.

-

Nicotinic acid hydrazide is also a skin, eye, and respiratory irritant.[13]

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to increase the concentration and allow to cool again.- If that fails, a different solvent system is required. Consider using a two-solvent system (one in which the compound is soluble and one in which it is insoluble). |

| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too rapidly.- The compound is too impure. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a lower-boiling point solvent. |

| Low recovery yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration. |

| Colored impurities remain | - The impurity has similar solubility to the target compound.- The impurity is trapped within the crystals. | - Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary. |

Diagram of Solvent Selection Logic

Caption: Decision tree for selecting an appropriate recrystallization solvent.

Conclusion

Recrystallization is an indispensable technique for ensuring the high purity of 2-(Methylthio)nicotinic acid hydrazide, a critical factor for its successful application in research and drug development. By carefully selecting a suitable solvent system and adhering to a systematic and well-controlled procedure, researchers can effectively remove impurities and obtain a product of high quality. The principles and protocols outlined in this application note provide a robust framework for the successful purification of this and other similar pharmaceutical intermediates.

References

- Process for making nicotinic acid hydrazides.

- Nicotinic acid, hydrazide. PubChem.

- Nicotinic acid hydrazide. TargetMol.

- Nicotinic acid, hydrazide. CymitQuimica.

- Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel, Switzerland), 15(3), 765.

- Nicotinic Acid Hydrazide. Tokyo Chemical Industry (India) Pvt. Ltd.

- Pharmaceutical Crystalliz

- Solvents for Recrystallization. University of Rochester, Department of Chemistry.

- 2-(Methylthio)nicotinic acid hydrazide. Santa Cruz Biotechnology.

- Bonacorso, H. G., Paim, G. R., Porte, L. M., Pittaluga, E. P., Martins, M. A. P., & Zanatta, N. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ARKIVOC: Online Journal of Organic Chemistry, 2012(8), 214-225.

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- 2-(Methylthio)nicotinic acid. PubChem.

- First-principles and direct design approaches for the control of pharmaceutical crystalliz

- Finding the best solvent for recrystallis

- Al-Hamdani, Y. A. S., Al-Khafaji, Y. M., & Al-Karagoly, H. K. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Molecules (Basel, Switzerland), 26(23), 7354.

- Purification of nicotinic acid.

- Landrie, C. L. (2007). Solvent selection for recrystallization: An undergraduate organic experiment.

- Nicotinic hydrazide. Sigma-Aldrich.

- Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.

- Am Ende, D. J., & Matzger, A. J. (2021). Crystals and Crystallization in Drug Delivery Design. Molecular Pharmaceutics, 18(3), 883-885.

- Determining Which Solvent to Use. Chemistry LibreTexts.

- Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.

Sources

- 1. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. syrris.com [syrris.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. scbt.com [scbt.com]

- 5. CAS 553-53-7: Nicotinic acid, hydrazide | CymitQuimica [cymitquimica.com]

- 6. Nicotinic Acid Hydrazide | 553-53-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. mt.com [mt.com]

- 9. web.mit.edu [web.mit.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US3951996A - Process for making nicotinic acid hydrazides - Google Patents [patents.google.com]

- 12. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Nicotinic acid, hydrazide | C6H7N3O | CID 11112 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mastering the Dance of Ions: A Researcher's Guide to Characterizing Metal-Ligand Complex Formation

For researchers, scientists, and drug development professionals, understanding the intricate interactions between metal ions and ligands is paramount. These interactions govern a vast array of biological processes, from enzymatic catalysis to cellular signaling, and are fundamental to the design of novel therapeutics and materials.[1][2] This comprehensive guide provides a detailed exploration of the experimental protocols essential for elucidating the thermodynamics, stoichiometry, and kinetics of metal-ligand complex formation. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, empowering researchers to design robust, self-validating experiments.

The Crucial First Steps: System Preparation and Buffer Selection

The foundation of any successful binding study lies in the meticulous preparation of the system. The choice of buffer is not a trivial decision, as buffer components can interact with metal ions, leading to erroneous results.[3][4]

Buffer Selection: A Critical Choice

The ideal buffer for studying metal-ligand interactions should be non-coordinating. Buffers like HEPES, MOPS, and PIPES are often recommended due to their low metal-binding constants.[4][5] Conversely, buffers such as Tris and phosphate can exhibit significant interactions with certain metal ions, necessitating careful consideration and appropriate controls.[4] The pH of the buffer is also a critical parameter, as the protonation state of both the ligand and any competing species can dramatically influence the observed binding affinity.[6] It is essential to report and control the pH throughout the experiment.

Key Considerations for Buffer Selection:

-

Inertness: Choose a buffer with minimal affinity for the metal ion of interest.

-

pH Stability: Ensure the buffer has sufficient capacity to maintain a constant pH throughout the experiment.

-

Solubility: The buffer must maintain the solubility of both the metal ion and the ligand.

Preparation of Metal Ion and Ligand Solutions

Accurate concentration determination of both the metal ion and the ligand is fundamental to obtaining reliable binding data.

-

Metal Ion Solutions: Use high-purity metal salts and prepare stock solutions in a weakly acidic environment to prevent hydrolysis and precipitation. The exact concentration of the metal stock solution should be determined by techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Ligand Solutions: The purity of the ligand should be assessed using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry). For protein ligands, accurate concentration determination is often achieved through UV-Vis spectroscopy using the calculated molar extinction coefficient or through colorimetric assays like the Bradford or BCA assay.

Unveiling the Energetics: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7] From a single ITC experiment, one can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the fundamental equation: ΔG = -RTlnKa = ΔH - TΔS.

ITC Experimental Workflow

Caption: Workflow for determining stoichiometry using a Job's plot.

Detailed Job's Plot Protocol

-

Preparation of Solutions:

-

Prepare equimolar stock solutions of the metal ion and the ligand in a suitable buffer.

-

Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0) while keeping the total volume constant. This ensures that the total concentration of metal plus ligand is constant across all solutions.

-

-

Spectroscopic Measurements:

-

Record the UV-Vis spectrum of a solution known to contain the complex to identify the wavelength of maximum absorbance (λmax) that is unique to the complex.

-

Measure the absorbance of each solution in the series at this λmax.

-

-

Data Analysis:

-

Calculate the mole fraction of the ligand for each solution.

-

Plot the absorbance as a function of the mole fraction of the ligand.

-

The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio. [8] Self-Validation in Job's Plot: The sharpness of the peak in the Job's plot can provide a qualitative indication of the stability of the complex. A sharp, well-defined peak suggests the formation of a stable complex.

-

Probing the Local Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining atomic-level structural and dynamic information about metal-ligand complexes in solution. [9][10]Changes in the chemical shifts, coupling constants, and relaxation rates of ligand nuclei upon metal binding can provide detailed insights into the coordination geometry and the nature of the metal-ligand bond. [10]

NMR Titration for Binding Affinity Determination

Similar to other titration methods, an NMR titration involves the stepwise addition of a metal ion to a solution of the ligand (or vice versa) and monitoring the changes in the NMR spectrum.

Detailed NMR Titration Protocol

-

Sample Preparation:

-

Prepare a solution of the ligand in a suitable deuterated solvent containing a known concentration of an internal standard.

-

Prepare a concentrated stock solution of the metal ion in the same deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire a reference NMR spectrum of the free ligand.

-

Add small aliquots of the metal ion stock solution to the NMR tube containing the ligand solution.

-

Acquire an NMR spectrum after each addition, ensuring the system has reached equilibrium.

-

-

Data Analysis:

-

Monitor the chemical shift changes of specific ligand resonances as a function of the metal ion concentration.

-

Plot the change in chemical shift (Δδ) against the total metal ion concentration.

-

Fit the resulting binding isotherm to an appropriate binding equation to determine the dissociation constant (Kd).

-

Self-Validation in NMR: The observation of consistent changes across multiple, well-resolved resonances of the ligand provides confidence in the binding event. Two-dimensional NMR experiments, such as HSQC for proteins, can provide more detailed information and help to resolve overlapping signals.

Confirming Identity and Stoichiometry: Mass Spectrometry

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for the characterization of metal-ligand complexes. [11]It provides a direct measurement of the mass-to-charge ratio (m/z) of the intact complex, allowing for the unambiguous determination of its composition and stoichiometry. [12]

ESI-MS Experimental Protocol

-

Sample Preparation:

-

Prepare a solution of the pre-formed metal-ligand complex in a volatile solvent system that is compatible with ESI (e.g., water/acetonitrile or water/methanol with a small amount of a volatile acid or base to aid ionization).

-

The concentration of the complex should be in the low micromolar range.

-

-

Mass Spectrometry Analysis:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve stable ionization and minimize fragmentation of the complex.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Interpretation:

-

Identify the peak corresponding to the intact metal-ligand complex.

-

The observed m/z value can be used to confirm the molecular weight of the complex and thus its stoichiometry.

-

The isotopic distribution pattern of the peak can further confirm the elemental composition of the complex, as many metal ions have characteristic isotopic signatures.

-

Self-Validation in MS: The observation of the expected isotopic pattern for the metal-containing species is a strong validation of the complex's identity. Additionally, tandem mass spectrometry (MS/MS) can be used to fragment the complex and confirm the identities of the metal and ligand components.

Conclusion: An Integrated Approach for Comprehensive Characterization

A thorough understanding of metal-ligand complex formation requires a multi-faceted experimental approach. While each technique described herein provides valuable information, their combined application offers a synergistic and comprehensive picture of the system under investigation. By carefully selecting the appropriate techniques, meticulously preparing samples, and critically analyzing the data, researchers can confidently unravel the complexities of metal-ligand interactions, paving the way for advancements in chemistry, biology, and medicine.

References

-

Wilcox, D.E. (2008). Isothermal titration calorimetry of metal ions binding to proteins: an overview of recent studies. Inorganica Chimica Acta, 361, 857–867. [Link]

-

Telling, N.D., et al. (2017). Principles and practice of determining metal–protein affinities. Essays in Biochemistry, 61(1), 137-150. [Link]

-

Chemistry LibreTexts. (2020). 15.2: Metal-Ligand Association Constants. [Link]

-

Nolan, E. (2016). R10. Metal-Binding Studies and Dissociation Constant Determination. MIT OpenCourseWare. [Link]

-

Autschbach, J. (2015). Linking the Character of the Metal–Ligand Bond to the Ligand NMR Shielding in Transition-Metal Complexes: NMR Contributions from Spin–Orbit Coupling. Journal of Chemical Theory and Computation, 11(11), 5347-5362. [Link]

-

Harriss, S. (n.d.). Determination of the Stoichiometry of Complex Formation Between Transition Metal Ions and Tyrosine Using UV Absorption Spectrophotometry. McKendree University. [Link]

-

Boal, A. K., & Rosenzweig, A. C. (2009). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Chemical Reviews, 109(10), 4740–4768. [Link]

-

Kaur, S., Dahiya, H., & Saroj, S. K. (n.d.). Stability constants of metal complexes and their applications. Course Material. [Link]

-

Wang, Y., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 8(43), 40853–40861. [Link]

-

TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. [Link]

-

Nitschke, J. R. (2009). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 81(19), 7855–7863. [Link]

-

Wikipedia. (n.d.). Job plot. [Link]

-

Chemistry LibreTexts. (2020). 9.7: Spectrophotometric Studies of Complex Ions. [Link]

-

Hopax Fine Chemicals. (2018). Biological buffers and their interactions with metal ions. [Link]

-

Wang, J., & Li, J. (2023). Metal–Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions. Accounts of Chemical Research, 56(11), 1361–1372. [Link]

-

Bester, K., & Bester-Rogac, M. (2014). A practical guide to the preparation and use of metal ion-buffered systems for physiological research. Journal of Physiology, 592(3), 435-449. [Link]

-

Vícha, J. (n.d.). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. Masaryk University. [Link]

-

Chemistry LibreTexts. (2022). 8.2: Background. [Link]

-

Yam, V. W.-W., & Yam, V. (2024). Introduction: What Is a Metal Complex? In The World of Metal Complexes. [Link]

-

Wilcox, D. E. (2011). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Molecular Biology, 680, 233-251. [Link]

-

Horvath, U., & Stalke, D. (2020). Solution NMR of Transition Metal Complexes. Inorganics, 8(11), 63. [Link]

-

McIndoe, J. S., & Karia, R. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Comments on Inorganic Chemistry, 39(2), 53-73. [Link]

-

Wang, Y., et al. (2023). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 8(43), 40853–40861. [Link]

-

Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

-

Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. Molecules, 20(5), 7952–7954. [Link]

-

Pir-Haji, A., & Ha, T. (2024). Investigation of metal ion binding biomolecules one molecule at a time. Frontiers in Molecular Biosciences, 11, 1388301. [Link]

-

Jackson, G. E., & Linder, P. W. (2010). The challenges of determining metal–protein affinities. Dalton Transactions, 39(21), 5013-5024. [Link]

-

Garnovskii, A. D., et al. (2010). Review: Metal Complexes as Ligands. Journal of Coordination Chemistry, 63(14-16), 2311-2345. [Link]

-

Pardue, D. B., & Han, J. H. (2021). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. Journal of Chemical Education, 98(5), 1732–1737. [Link]

-

Chemistry LibreTexts. (2023). 17.4: The Formation of Complex Ions. [Link]

-

Ali, G., et al. (2018). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 7(3), 146-152. [Link]

-

Mangani, S., & Ferraroni, M. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]

-

Borko, S., & Brezovský, J. (2023). Identifying Metal Binding Sites in Proteins Using Homologous Structures, the MADE Approach. Journal of Chemical Information and Modeling, 63(16), 5036–5047. [Link]

-

Lento, C., & Vachet, R. W. (2022). Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies. International Journal of Molecular Sciences, 23(2), 896. [Link]

-

Kumar, A. (n.d.). Spectrophotometric study of complexes by Job's method. Project Report. [Link]

-

Rizzato, E., et al. (2021). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. Molecules, 26(11), 3237. [Link]

-

Kumar, R., et al. (2024). Advancements in Coordination Chemistry: Design and Applications of Metal Complexes. Journal of Chemical Reviews, 6(1), 1-12. [Link]

-

Wilcox, D. E. (2011). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Molecular Biology, 680, 233-251. [Link]

-

Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. Molecules, 20(5), 7952-7954. [Link]

-

Kotek, J., et al. (2024). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. Dalton Transactions, 53(40), 17754-17764. [Link]

-

Larragy, R., & Encinar, J. R. (n.d.). MASS SPECTROMETRY AS A ANALYTICAL TOOL FOR METAL COMPLEXES IN BIOLOGICAL SAMPLES. FrenchBIC. [Link]

-

Nolan, E. (2016). 5.08 Recitation 10: Metal-Binding and Dissociation Constant. MIT OpenCourseWare. [Link]

-

MDPI. (n.d.). Special Issue : Application of NMR Spectroscopy in Biomolecules. [Link]

-

Janus, E., et al. (2022). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Catalysts, 12(10), 1104. [Link]

-

Heffern, M. C. (2019). Characterizing metal–biomolecule interactions by mass spectrometry. Journal of Biological Inorganic Chemistry, 24(6), 791-800. [Link]

-

ResearchGate. (n.d.). Job's plot illustrates the ligand–metal complex solution at various... [Link]

-

ResearchGate. (n.d.). Calculated UV-vis spectra of complexation of 2 : 1 stoichiometry for... [Link]

Sources

- 1. Advancements in Coordination Chemistry: Design and Applications of Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tainstruments.com [tainstruments.com]

- 8. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. web.uvic.ca [web.uvic.ca]

- 12. Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ADME Prediction of Novel Nicotinic Acid Hydrazide Derivatives

Introduction: The Critical Role of ADME in Transforming Hits to Leads

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. The journey from a biologically active "hit" compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.[1][2][3] The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule dictates its concentration and persistence at the site of action, ultimately governing its efficacy and safety. For novel chemical series, such as nicotinic acid hydrazide derivatives which hold potential across various therapeutic areas, an early and integrated assessment of ADME properties is not just beneficial—it is imperative for success.

This guide provides a comprehensive, tiered strategy for the ADME characterization of novel nicotinic acid hydrazide derivatives. We move beyond a simple checklist of assays, delving into the causal reasoning behind the experimental design. The workflow is designed to be self-validating, integrating predictive in silico modeling with robust in vitro assays to build a holistic understanding of a compound's potential in vivo behavior. This approach enables researchers to make data-driven decisions, prioritize compounds with favorable characteristics, and intelligently guide synthetic chemistry efforts to mitigate ADME liabilities from the outset.

A Tiered Approach to ADME Assessment

A successful ADME screening cascade should be logical and resource-conscious, beginning with high-throughput computational methods to filter large numbers of virtual or newly synthesized compounds, followed by more resource-intensive in vitro assays for the most promising candidates.

Caption: Tiered workflow for ADME assessment.

Part 1: In Silico ADME Prediction - The First Filter

Computational, or in silico, models offer a rapid and cost-effective means to evaluate the ADME potential of a large set of compounds before they are even synthesized.[4][5] These models leverage vast datasets of experimentally determined properties to build Quantitative Structure-Activity Relationships (QSAR) that correlate molecular features with ADME outcomes.

Core Principle: The fundamental premise of QSAR modeling is that the structure of a molecule dictates its physicochemical properties, which in turn govern its biological activity and pharmacokinetic behavior. By analyzing the structures of compounds with known ADME profiles, machine learning algorithms can identify key molecular descriptors (e.g., logP, molecular weight, polar surface area, hydrogen bond donors/acceptors) that influence properties like solubility, permeability, and metabolic stability.[4][6][7]

Recommended Tool: For academic and early-stage discovery, the SwissADME web tool provides a user-friendly and comprehensive platform for predicting a wide range of ADME parameters.[8] It is a free, readily accessible resource that serves as an excellent first-pass filter. Commercial platforms like ADMET Predictor™ by Simulations Plus offer more advanced and customizable modeling capabilities.[4][9]

Protocol 1: In Silico ADME Profiling using SwissADME

-

Input Preparation:

-

Draw the chemical structure of your nicotinic acid hydrazide derivative or input it as a SMILES string. For a batch of compounds, prepare a list of SMILES, one per line.

-

Rationale: The SMILES format is a universal standard for representing chemical structures that is recognized by most computational chemistry software.

-

-

Execution:

-

Navigate to the SwissADME website ([Link]).

-

Paste the SMILES string(s) into the input box.

-

Click "Run" to initiate the calculation.

-

-

Data Analysis - Key Parameters for Nicotinic Acid Hydrazides:

-

Physicochemical Properties:

-

LogP (Lipophilicity): Aim for a value between 1 and 3 for a good balance between solubility and permeability. The hydrazide group will influence this significantly.

-

Topological Polar Surface Area (TPSA): A key predictor of passive permeability. Values <140 Ų are generally associated with good oral bioavailability.

-

-

Pharmacokinetics:

-

GI absorption: Look for a "High" prediction.

-

Blood-Brain Barrier (BBB) Permeant: "Yes" or "No". This is critical if the therapeutic target is in the central nervous system.

-

P-gp substrate: "Yes" or "No". Being a substrate for efflux transporters like P-glycoprotein can limit oral absorption and brain penetration.

-

-

Druglikeness:

-

Lipinski's Rule of Five: Check for violations. While not absolute, it provides a useful guide for oral bioavailability.

-

Bioavailability Score: A score of 0.55 or 0.56 is typical for well-behaved oral drugs.

-

-

Part 2: In Vitro Experimental Validation

While in silico models are powerful for initial triage, experimental validation is essential.[10][11] The following protocols describe robust, medium-throughput assays to quantitatively measure key ADME parameters for prioritized compounds.

A. Absorption: Assessing Membrane Permeability

Passive diffusion is a primary mechanism for drug absorption.[12] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models this process, providing a measure of a compound's intrinsic ability to cross a lipid membrane.[12][13][14]

Caption: Schematic of the PAMPA assay principle.